
N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide (DMCX) is a cyclopropane derivative that has been extensively studied for its potential use in scientific research. DMCX is a non-opioid analgesic that has been shown to produce antinociceptive effects in animal models.
Mécanisme D'action
The mechanism of action of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide is not fully understood. It has been proposed that N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide acts as a sodium channel blocker, which reduces the excitability of neurons and produces antinociceptive effects. N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has also been shown to activate the GABAergic system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has been shown to produce antinociceptive effects in animal models. It has also been shown to reduce inflammation in animal models of inflammatory pain. N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has a short half-life and is rapidly metabolized in the liver. It does not accumulate in the body and does not produce any known toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has several advantages for use in lab experiments. It is a non-opioid analgesic that produces antinociceptive effects without the side effects associated with opioid analgesics. It has a short half-life and is rapidly metabolized, which makes it easy to control in lab experiments. However, N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has limitations in terms of its potency and selectivity. It may not be effective in all types of pain and may produce off-target effects.
Orientations Futures
There are several future directions for the study of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide. Further research is needed to fully understand the mechanism of action of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide and its potential use in the treatment of different types of pain. The development of more potent and selective analogs of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide may lead to the discovery of new non-opioid analgesics. The use of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide in combination with other analgesics may also be explored to enhance its analgesic effects.
Applications De Recherche Scientifique
N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has been studied for its potential use as a non-opioid analgesic. Animal studies have shown that N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide produces antinociceptive effects without the side effects associated with opioid analgesics. N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has also been studied for its potential use in the treatment of neuropathic pain and inflammatory pain.
Propriétés
Numéro CAS |
136732-30-4 |
|---|---|
Nom du produit |
N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
N,1-dimethoxy-N-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-8(11-3)6(9)7(10-2)4-5-7/h4-5H2,1-3H3 |
Clé InChI |
BKZMVQGTOPFVQE-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1(CC1)OC)OC |
SMILES canonique |
CN(C(=O)C1(CC1)OC)OC |
Synonymes |
Cyclopropanecarboxamide, N,1-dimethoxy-N-methyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

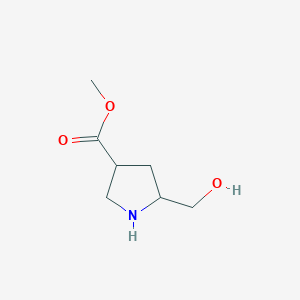
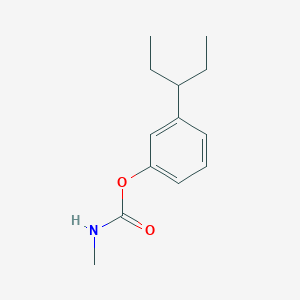
![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)
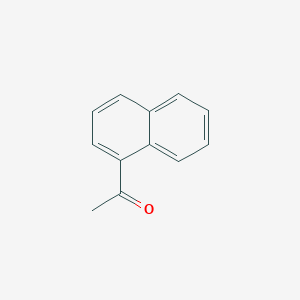
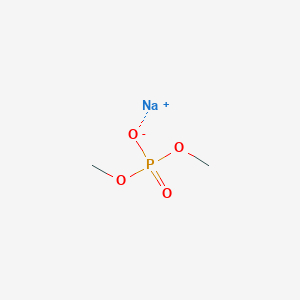

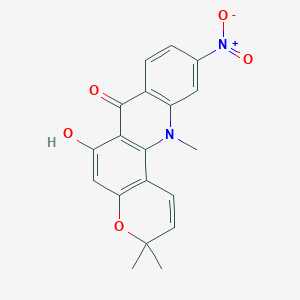
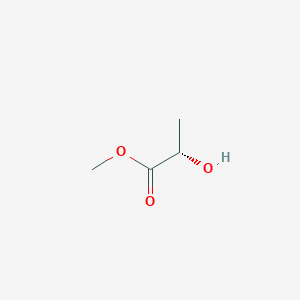
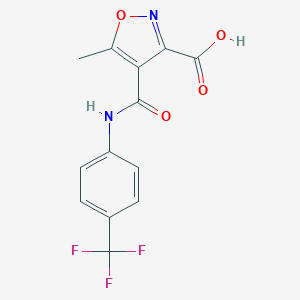
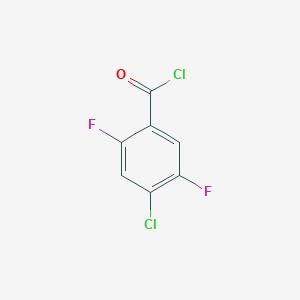

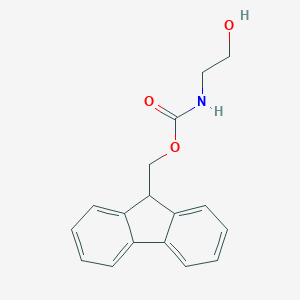
![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)
![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)